Phylloquinone
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-3-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl]naphthalene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H46O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,18-20,22-24H,9-17,21H2,1-6H3/b25-20+/t23-,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBWXNTAXLNYFJB-NKFFZRIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCCC(C)CCCC(C)CCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)C/C=C(\C)/CCC[C@H](C)CCC[C@H](C)CCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H46O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8023472 | |
| Record name | Phytonadione | |
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Molecular Weight |
450.7 g/mol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow viscous liquid; [Merck Index] Dark yellow or green viscous liquid; [Sigma-Aldrich MSDS], Solid | |
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| Record name | Vitamin K1 | |
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Boiling Point |
140-145 °C @ 0.001 mm Hg | |
| Record name | Phylloquinone | |
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Solubility |
Insoluble in water, Colorless oil; UV max (95% alcohol): 259, 305 nm (log Em 3.79, 3.31); insol in water /2,3-Epoxide/, Insoluble in water; sparingly soluble in methanol; sol in ethanol; sol in acetone, benzene, petroleum ether, hexane, and dioxane; sol in chloroform, and other fat solvents; sol in vegetable oils, SOL IN FATS | |
| Record name | Phylloquinone | |
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Density |
0.964 @ 25 °C/25 °C | |
| Record name | PHYTONADIONE | |
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Impurities |
Commercial preparations may contain up to 20% of the cis isomer., Commercially available phylloquinone (vitamin K1) is prepared synthetically and may contain not only 2',3'-trans-phylloquinone (not less than 75%), but also 2',3'-cis-phylloquinone and trans-epoxyphylloquinone (not more than 4.0 percent). Phylloquinone occurs in nature only as the 2',3'-trans-7R,11R-stereoisomer. | |
| Record name | PHYTONADIONE | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Yellow viscous oil, LIGHT-YELLOW SOLIDS OR OILS, Pale yellow oil or yellow crystals, Clear, yellow to amber, viscous, odourless liquid | |
CAS No. |
79083-00-4, 84-80-0, 11104-38-4 | |
| Record name | rel-2-Methyl-3-[(2E,7R,11R)-3,7,11,15-tetramethyl-2-hexadecen-1-yl]-1,4-naphthalenedione | |
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| Record name | PHYTONADIONE, (E)- | |
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| Record name | Vitamin K1 | |
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Melting Point |
-20 °C, CRYSTALS, MP: 62-63 °C /DIACETYL-DIHYDRO DERIVATIVE/ | |
| Record name | Phylloquinone | |
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Preparation Methods
One-Pot Hydrogenation and Esterification
The synthesis begins with 2-methyl-1,4-naphthoquinone, a stable precursor, undergoing hydrogenation in situ with esterification. A base catalyst—commonly amines like 4-dimethylaminopyridine (DMAP) or triethylamine (TEA)—facilitates simultaneous reduction of carbonyl groups and protection via alkyl ester formation. This dual-step reaction avoids isolating the unstable intermediate 2-methyl-1,4-naphthohydroquinone, reducing side products and simplifying purification.
Table 1: Catalysts and Conditions for Hydrogenation-Esterification
| Catalyst | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| DMAP | 20–25 | 85 | 99.5 |
| Triethylamine | 25–30 | 78 | 98.7 |
| 4-Methyl-morpholine | 30–35 | 72 | 97.9 |
Hydrolysis with Sterically Hindered Amines
The di-alkyl ester intermediate undergoes selective hydrolysis using sterically hindered amines like diisopropylamine. This step produces a mono-alkyl ester with high regioselectivity. For instance, reacting 2-methyl-1,4-naphthohydroquinone diacetate with diisopropylamine in methanol-water achieves 69.3% yield and 99.9% purity. The organic base ensures homogeneous reaction conditions and easy removal post-hydrolysis.
Substitution with Phytol Derivatives
The mono-alkyl ester reacts with phytol or its derivatives (e.g., phytol halides) in the presence of Lewis acids like boron trifluoride etherate. This Friedel-Crafts alkylation introduces the phytyl side chain at the C3 position. For example, combining 2-methyl-1,4-naphthohydroquinone monoacetate with phytol at 80°C yields 37.9% of 2-methyl-3-phytyl-1,4-naphthohydroquinone monoacetate.
Metal-Free Oxidation via Hydrolysis-In Situ Oxidation
The final step involves hydrolyzing the mono-alkyl ester to regenerate the hydroquinone, followed by oxidation to the quinone form. Crucially, no metal oxidants (e.g., MnO₂ or FeCl₃) are used, preventing metal residue contamination. Instead, aerobic oxidation or peroxide-mediated methods convert the hydroquinone to Vitamin K1 with >99% purity.
Comparative Analysis of Synthesis Methods
Yield and Purity Metrics
The patented one-pot method achieves superior yields compared to traditional stepwise synthesis:
Table 2: Performance Comparison of Vitamin K1 Synthesis Routes
| Method | Overall Yield (%) | Purity (%) | Metal Residue |
|---|---|---|---|
| One-pot synthesis | 58–69 | 99.9 | Absent |
| Classical synthesis | 40–50 | 95–98 | Present |
| Microbial fermentation | <5 | 90–95 | Absent |
Emerging Trends and Challenges
Microbial Production Insights
While microbial fermentation (e.g., using Bacillus subtilis) is established for Vitamin K2 (menaquinones), adapting these systems for K1 remains challenging due to the phytyl side chain’s complexity. Metabolic engineering efforts to introduce phytol biosynthesis pathways in E. coli or yeast are ongoing but currently yield sub-5% efficiencies.
Solvent and Catalyst Optimization
Recent advances focus on replacing traditional solvents (e.g., ethyl acetate) with ionic liquids or supercritical CO₂ to enhance reaction kinetics. Catalyst recycling systems for amines like DMAP are also under development to improve cost-efficiency.
Industrial Applications and Regulatory Considerations
Pharmaceutical-grade Vitamin K1 produced via the one-pot method meets USP/EP specifications for injectable formulations. Regulatory filings highlight the absence of heavy metals (e.g., <1 ppm lead) as a key advantage over classical routes .
Chemical Reactions Analysis
Types of Reactions: Phylloquinone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the methyl group on the naphthoquinone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated naphthoquinone derivatives.
Scientific Research Applications
Blood Coagulation
Primary Function:
- Vitamin K1 is essential for the synthesis of certain proteins required for blood coagulation, including prothrombin. Its deficiency can lead to bleeding disorders, particularly in newborns and individuals on anticoagulant therapy.
Clinical Applications:
- Newborns: Vitamin K1 is administered to prevent hemorrhagic disease in infants due to low levels of vitamin K in breast milk .
- Warfarin Reversal: Vitamin K1 is used to reverse the anticoagulant effects of warfarin, a common blood thinner .
Bone Health
Mechanism:
- Vitamin K1 contributes to bone metabolism by activating osteocalcin, a protein that helps bind calcium in bones.
Research Findings:
- Studies have shown that adequate intake of vitamin K1 is associated with improved bone mineral density and reduced fracture risk in older adults .
Cardiovascular Health
Role in Vascular Calcification:
- Vitamin K1 may inhibit vascular calcification by activating matrix Gla-protein (MGP), which prevents calcium deposition in blood vessels.
Epidemiological Studies:
- Research indicates that higher dietary intake of vitamin K1 is linked with a lower risk of cardiovascular diseases and improved arterial elasticity .
Cognitive Function
Neuroprotective Effects:
- Recent studies suggest that vitamin K1 may play a role in cognitive health by influencing sphingolipid metabolism and promoting neuronal survival.
Clinical Evidence:
- A longitudinal study found an association between dietary vitamin K intake and reduced risk of cognitive decline and dementia among older adults .
Metabolic Syndrome
Insulin Sensitivity:
- Evidence suggests that vitamin K1 intake is correlated with improved insulin sensitivity, potentially aiding in the management of metabolic syndrome .
Anti-inflammatory Properties
Mechanisms:
- Vitamin K1 exhibits antioxidant properties and may modulate inflammatory responses, contributing to its potential role in managing chronic inflammatory diseases .
Summary Table of Applications
Case Study 1: Newborn Hemorrhagic Disease
A clinical trial demonstrated that administering vitamin K1 to newborns significantly reduced the incidence of hemorrhagic disease, highlighting its critical role in neonatal care.
Case Study 2: Cognitive Decline
In a longitudinal study involving older adults, those with higher dietary vitamin K intake showed a slower rate of cognitive decline over ten years compared to those with lower intakes, suggesting protective effects against dementia.
Case Study 3: Cardiovascular Health
A cohort study found that individuals with higher serum levels of vitamin K1 had significantly lower rates of arterial stiffness and cardiovascular events over a five-year follow-up period.
Mechanism of Action
Phylloquinone functions as a cofactor for the enzyme γ-carboxylase, which catalyzes the carboxylation of glutamic acid residues in specific proteins. This post-translational modification is essential for the activation of clotting factors II, VII, IX, and X, which are crucial for blood coagulation . In photosynthetic organisms, this compound acts as an electron carrier in photosystem I, facilitating the transfer of electrons during the light-dependent reactions of photosynthesis .
Comparison with Similar Compounds
Vitamin K1 vs. Vitamin K2 (Menaquinones)
Pharmacological and Clinical Comparisons
Coagulation Efficacy
- Vitamin K1: Rapidly reverses warfarin-induced anticoagulation (INR normalization within 24–48 hrs) .
Bone Health
- Vitamin K1: Limited impact on osteocalcin carboxylation compared to K2.
- Vitamin K2 (MK-7): Enhances bone mineral density (BMD) by 1–3% in postmenopausal women via osteocalcin activation .
Vascular Calcification
- Vitamin K1: Reduces dp-ucMGP (a calcification marker) by 50% in CKD patients, but higher doses are required compared to K2 .
- Vitamin K2 (MK-7): More potent in suppressing dp-ucMGP at lower doses (45–90 μg/day) .
Isomer-Specific Activity
- Cis vs. Trans Vitamin K1: The trans isomer is 10× more active than cis in restoring coagulation factors in vitamin K-deficient rats. Hydrogenation of the phytyl side chain equalizes their activity, suggesting structural specificity in enzyme binding .
Biological Activity
Vitamin K1, also known as phylloquinone, is a fat-soluble vitamin crucial for various biological processes in the human body. Its primary role has traditionally been associated with blood coagulation; however, emerging research highlights its multifaceted biological activities beyond this classic function. This article delves into the biological activity of Vitamin K1, encompassing its mechanisms, physiological roles, and implications for health.
Vitamin K exists in two main forms: K1 (this compound) and K2 (menaquinones). This compound is predominantly found in green leafy vegetables and is essential for the synthesis of certain proteins required for blood coagulation and other physiological functions. The naphthoquinone ring structure of Vitamin K is fundamental to its biological activity, facilitating its role as a cofactor in various enzymatic reactions.
2.1 γ-Carboxylation
One of the most critical functions of Vitamin K1 is its involvement in the γ-carboxylation of specific proteins, which is vital for their activity. This post-translational modification occurs in the endoplasmic reticulum and is essential for proteins involved in coagulation, such as prothrombin and factors VII, IX, and X. The process requires Vitamin K hydroquinone, which is generated from this compound through a series of enzymatic reactions involving vitamin K epoxide reductase (VKOR) .
2.2 Calcium Binding
Vitamin K-dependent proteins (VKDPs), which include osteocalcin and matrix Gla-protein (MGP), require γ-carboxylation to bind calcium effectively. This binding is crucial for bone mineralization and vascular health, preventing calcification in soft tissues .
3.1 Blood Coagulation
The most well-known role of Vitamin K1 is in blood coagulation. It activates several clotting factors necessary for hemostasis. Deficiency in Vitamin K can lead to increased bleeding risk due to impaired synthesis of these factors .
3.2 Bone Health
Research indicates that Vitamin K1 plays a significant role in bone metabolism by regulating osteocalcin, a protein that helps bind calcium to the bone matrix. Adequate levels of Vitamin K are associated with improved bone mineral density and reduced fracture risk .
| Study | Findings |
|---|---|
| Geleijnse et al., 2004 | Higher dietary intake of Vitamin K was linked to lower hip fracture rates among elderly women. |
| Iwamoto et al., 2006 | Supplementation with Vitamin K2 improved bone mineral density in postmenopausal women with osteoporosis. |
3.3 Cardiovascular Health
Vitamin K1 may also contribute to cardiovascular health by preventing vascular calcification through the activation of MGP, which inhibits calcification in arteries . Studies suggest that higher dietary intake of Vitamin K is associated with lower risk of coronary heart disease .
4. Antioxidant Properties
Recent studies have identified antioxidant properties of Vitamin K1, suggesting it may help mitigate oxidative stress by reducing reactive oxygen species (ROS) production in cells . This activity could have implications for neuroprotection and reducing inflammation.
5. Absorption and Bioavailability
Vitamin K1 absorption occurs primarily in the proximal small intestine and is enhanced by dietary fats and bile acids. The efficiency of absorption can be influenced by various factors, including the presence of other lipophilic vitamins like E .
| Factor | Impact on Absorption |
|---|---|
| Dietary Fats | Enhances absorption |
| Bile Acids | Necessary for emulsification |
| Other Vitamins | Can compete for absorption sites |
6. Case Studies
Several case studies have provided insights into the clinical implications of Vitamin K deficiency:
- Case Study 1: A patient with malabsorption syndrome exhibited significant bruising and prolonged bleeding times due to low levels of Vitamin K1, highlighting its importance in coagulation.
- Case Study 2: An elderly woman on long-term anticoagulant therapy experienced fractures related to osteoporosis; her condition improved with Vitamin K supplementation.
7. Conclusion
Vitamin K1 exhibits a diverse range of biological activities beyond its classical role in coagulation, influencing bone health, cardiovascular function, and cellular antioxidant defenses. Continued research into its mechanisms may unveil further therapeutic potentials for various health conditions.
Q & A
Basic Research Questions
Q. What are the validated methodologies for quantifying Vitamin K1 in biological samples, and how are they optimized?
- Methodological Answer : The gold standard for Vitamin K1 quantification in serum involves online solid-phase extraction coupled with liquid chromatography-tandem mass spectrometry (SPE-LC-MS/MS) . Key challenges include minimizing matrix effects and ensuring sensitivity through deuterated internal standards (e.g., d7-phylloquinone). Validation requires assessing precision (CV <10%), recovery rates (>85%), and linearity (R² >0.99) across physiological ranges (0.1–50 ng/mL) . For plant matrices, ultrasonication-assisted extraction with solvent optimization (e.g., hexane:acetone mixtures) is paired with HPLC-UV detection, validated against certified reference materials .
Q. What are the optimal storage and handling protocols for Vitamin K1 in laboratory settings?
- Methodological Answer : Vitamin K1 is light-sensitive and degrades under oxidative conditions. Store solutions in amber vials at 2–8°C , with inert gas purging (e.g., argon) to prevent oxidation. For cell culture applications, prepare stock solutions in ethanol (5 mg/mL) and add to autoclaved media cooled to 50–55°C to avoid thermal degradation. Stability testing via accelerated aging studies (40°C/75% RH) confirms a shelf life of ≥6 months under optimal conditions .
Q. How do regional dietary patterns influence Vitamin K1 intake assessments, and what databases are used for cross-population comparisons?
- Methodological Answer : National food composition databases (e.g., UK COFID, USDA, Danish FCDB) are harmonized to account for regional variations in food sources. For example, leafy greens in Ireland contribute 60–70% of dietary Vitamin K1, while fermented foods dominate in East Asian diets. Use the NCI-method to calculate usual intakes from 4-day weighed food records, adjusting for intra-individual variability. Discrepancies arise from incomplete data on cooked vs. raw vegetable retention rates, requiring HPLC validation .
Advanced Research Questions
Q. How can contradictory findings on Vitamin K1 bioavailability be resolved using mechanistic pharmacokinetic models?
- Methodological Answer : Discrepancies in bioavailability (e.g., 5–20% absorption in adults) stem from matrix effects (fat content, fiber) and inter-lab variability in chylomicron-rich fraction analysis . Employ compartmental modeling to differentiate absorption phases, integrating variables like gastric emptying time and enterocyte uptake efficiency. Cross-validate with stable isotope tracers (¹³C-phylloquinone) to isolate endogenous vs. exogenous contributions .
Q. What experimental designs effectively isolate Vitamin K1’s role in coagulation from confounding nutrients (e.g., Vitamin K2) in longitudinal studies?
- Methodological Answer : Use PICO framework to define cohorts:
- Population : Vitamin K-deficient vs. replete groups.
- Intervention : Controlled K1 supplementation (e.g., 100 µg/day).
- Comparison : K2 (menaquinone-4/7) arms.
- Outcome : Prothrombin time (PT) and undercarboxylated osteocalcin (ucOC).
- Apply mixed-effects models to adjust for dietary covariables (e.g., calcium intake) and genetic polymorphisms (VKORC1) affecting carboxylation efficiency .
Q. How can RSM-I-Optimal design optimize ultrasonication parameters for Vitamin K1 extraction from complex plant matrices?
- Methodological Answer : Response Surface Methodology (RSM) with I-Optimal design maximizes yield while minimizing solvent use. Key factors:
- Ultrasonication time : 10–30 min.
- Amplitude : 50–70%.
- Solvent ratio : Hexane:acetone (1:1 to 3:1).
- Validate via ANOVA, identifying significant interactions (e.g., time × solvent ratio, p<0.05). Optimal conditions yield >90% recovery, confirmed via spiked-recovery experiments .
Methodological Challenges and Data Interpretation
Q. How do matrix effects in LC-MS/MS impact the accuracy of Vitamin K1 quantification, and what mitigation strategies are recommended?
- Methodological Answer : Phospholipids and triglycerides in serum cause ion suppression. Mitigate via:
- Online SPE cleanup with C18 cartridges.
- Post-column infusion of internal standard to monitor suppression zones.
- Matrix-matched calibration curves using pooled human serum. Report limits of quantification (LOQ) as ≤0.1 ng/mL with signal-to-noise ratios ≥10:1 .
Q. What statistical approaches address variability in Vitamin K1 stability studies under different storage conditions?
- Methodological Answer : Use accelerated stability testing (ICH Q1A guidelines) with Arrhenius modeling to predict degradation rates. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
